2,4-Dimethoxybenzenesulfonamide

Catalog No.
S725618
CAS No.
51770-71-9
M.F
C8H11NO4S
M. Wt
217.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzenesulfonamide

CAS Number

51770-71-9

Product Name

2,4-Dimethoxybenzenesulfonamide

IUPAC Name

2,4-dimethoxybenzenesulfonamide

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

InChI

InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

MGHCDRVTMABICG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)OC

2,4-Dimethoxybenzenesulfonamide is an organic compound featuring a sulfonamide functional group attached to a benzene ring that is further substituted with two methoxy groups at the 2 and 4 positions. Its molecular formula is C10H13NO4SC_{10}H_{13}NO_4S, and it has a molecular weight of approximately 245.28 g/mol. This compound is known for its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Organic Synthesis:

The presence of functional groups like sulfonamide and methoxy suggests potential applications in organic synthesis. Sulfonamides are versatile functional groups commonly used as protecting groups for amines in various organic reactions. Additionally, methoxy groups can participate in various reactions like nucleophilic substitution and etherification, making the molecule a potential building block for other complex organic compounds.

Medicinal Chemistry:

The structural similarity of 2,4-Dimethoxybenzenesulfonamide to known bioactive compounds like sulfa drugs and sulfonylureas warrants further investigation. Sulfa drugs are a class of antibiotics that have been used to treat bacterial infections, while sulfonylureas are a class of drugs used to treat type 2 diabetes. However, it is crucial to emphasize that these are purely hypothetical applications based on structural similarities, and further research is necessary to determine any potential medicinal properties of 2,4-Dimethoxybenzenesulfonamide.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonyl derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can convert the sulfonamide group into an amine.
  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under basic conditions.

These reactions highlight the compound's versatility in synthetic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.

2,4-Dimethoxybenzenesulfonamide exhibits significant biological activity, particularly as an enzyme inhibitor. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that compounds with similar structures can inhibit specific enzymes, influencing physiological processes such as inflammation and microbial growth.

In addition to its enzyme inhibitory effects, this compound has been studied for potential antibacterial and antifungal properties, making it a candidate for therapeutic applications.

The synthesis of 2,4-dimethoxybenzenesulfonamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,4-dimethoxybenzenesulfonyl chloride and an appropriate amine (e.g., aniline).
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
  • Temperature Control: The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
  • Purification: After completion of the reaction, the product is purified through recrystallization or chromatography.

This method allows for efficient production of 2,4-dimethoxybenzenesulfonamide with high yield and purity.

2,4-Dimethoxybenzenesulfonamide has several notable applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate for treating bacterial infections and inflammatory diseases.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and metal complexes.
  • Research Tool: The compound is used in biochemical research to study enzyme mechanisms and interactions due to its inhibitory effects on specific enzymes.

Interaction studies involving 2,4-dimethoxybenzenesulfonamide focus on its binding affinity to various enzymes and receptors. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these binding interactions. The sulfonamide group plays a crucial role in forming hydrogen bonds with target proteins, influencing their activity and potentially leading to therapeutic effects.

Several compounds share structural similarities with 2,4-dimethoxybenzenesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-2,4-dimethoxybenzenesulfonamideChlorine substitution on phenyl ringInfluences reactivity and biological activity
N-(4-bromophenyl)-2,4-dimethoxybenzenesulfonamideBromine substitutionPotentially different pharmacokinetics
N-(3-bromophenyl)-2,5-dimethoxybenzenesulfonamideDifferent methoxy positioningVariation in biological activity due to substituent effects

Uniqueness

The uniqueness of 2,4-dimethoxybenzenesulfonamide lies in the specific positioning of the methoxy groups on the benzene ring and the sulfonamide functional group. This arrangement enhances its solubility and interaction with biological targets compared to similar compounds. Additionally, variations in substituents (such as halogens) can significantly affect its chemical reactivity and biological profile.

Chemical Identity and Nomenclature

2,4-Dimethoxybenzenesulfonamide is an organic compound that belongs to the class of aromatic sulfonamides, characterized by the presence of a sulfonamide functional group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2,4-dimethoxybenzenesulfonamide, reflecting its structural composition [2] [3]. Alternative nomenclature includes 2,4-dimethoxybenzene-1-sulfonamide and benzenesulfonamide,2,4-dimethoxy-, which are commonly encountered in chemical databases and literature [4] [2] [3].

The compound is uniquely identified by its Chemical Abstracts Service registry number 51770-71-9, which serves as its primary chemical identifier in global databases [1] [4] [2]. Additional identification codes include the MDL number MFCD06147001, PubChem compound identifier 6469795, and the European Community number 676-544-3 [4] [2] [3]. The DSSTox substance identifier DTXSID80424260 provides traceability within toxicological databases [5].

Molecular Formula and Mass Spectrometric Properties

The molecular formula of 2,4-dimethoxybenzenesulfonamide is C₈H₁₁NO₄S, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom [1] [4] [2]. The molecular weight is precisely determined as 217.24 grams per mole, which corresponds to the sum of atomic masses of all constituent atoms [1] [4] [2] [6]. This molecular weight has been consistently reported across multiple analytical sources and is confirmed through mass spectrometric analysis [2] [3].

The compound exhibits specific fragmentation patterns in mass spectrometry that are characteristic of sulfonamide compounds [7]. The molecular ion peak appears at mass-to-charge ratio 217, with characteristic loss of sulfur dioxide (64 mass units) and ammonia (17 mass units) fragments typical of sulfonamide functional groups [7]. These fragmentation patterns provide definitive identification markers for analytical confirmation of the compound structure [7].

Structural Representation and Connectivity

The structural connectivity of 2,4-dimethoxybenzenesulfonamide can be precisely described through various chemical notation systems [2] [5]. The Simplified Molecular Input Line Entry System representation is COC1=CC(OC)=C(C=C1)S(N)(=O)=O, which encodes the complete molecular structure including the positioning of methoxy groups and the sulfonamide functionality [2] [3] [5]. The International Chemical Identifier string InChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) provides an algorithmic representation of the molecular structure [2] [5].

The International Chemical Identifier Key MGHCDRVTMABICG-UHFFFAOYSA-N serves as a compressed, fixed-length identifier derived from the full International Chemical Identifier [2] [5]. This key enables rapid database searching and cross-referencing across chemical information systems [5]. The structural representation demonstrates the planar benzene ring system with electron-donating methoxy substituents at the 2 and 4 positions relative to the electron-withdrawing sulfonamide group [8] [9].

Physical and Chemical Properties

Physical Characteristics

2,4-Dimethoxybenzenesulfonamide appears as a white crystalline solid under standard laboratory conditions [10] [8] [6]. The compound exhibits a defined melting point range of 163.5 to 172.5 degrees Celsius, indicating good crystalline purity when properly synthesized and purified [2] [6]. The crystalline nature contributes to its stability under normal storage conditions when kept in dark, sealed containers at room temperature [10] [8].

The compound demonstrates moderate solubility in polar solvents due to the presence of both the sulfonamide group and methoxy substituents [8]. The polar surface area is calculated as 79 square angstroms, which influences its solubility characteristics and potential biological membrane permeability [3]. The presence of hydrogen bond donors and acceptors, specifically one donor and four acceptors, contributes to its interaction with polar solvents and biological systems [3].

Molecular Descriptors

The compound possesses several important molecular descriptors that define its chemical behavior [3]. The calculated logarithmic partition coefficient value of 0.26 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics [3]. The carbon bond saturation parameter of 0.25 reflects the aromatic nature of the benzene ring system with limited aliphatic character from the methoxy groups [3].

The molecule contains 14 heavy atoms, contributing to its molecular complexity and potential for diverse chemical interactions [3]. Three rotatable bonds are present, primarily associated with the methoxy groups and the sulfonamide functionality, providing conformational flexibility [3]. The single aromatic ring system forms the core structural framework that determines many of the compound's chemical properties [3].

Spectroscopic Identification

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2,4-dimethoxybenzenesulfonamide through characteristic chemical shifts and coupling patterns [11] [12]. The aromatic protons appear in the typical aromatic region between 6.5 and 8.0 parts per million, with distinct splitting patterns reflecting the substitution pattern on the benzene ring [11] [12]. The methoxy groups produce characteristic singlets around 3.8 parts per million for the methyl protons attached to oxygen [11] [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the aromatic carbons, with the carbons bearing methoxy substituents appearing upfield compared to unsubstituted aromatic carbons [11] [12]. The methoxy carbon atoms typically appear around 55 parts per million, while the aromatic carbons show signals between 100 and 160 parts per million depending on their electronic environment [11] [12]. The sulfonamide carbon directly attached to sulfur exhibits a characteristic downfield shift due to the electron-withdrawing nature of the sulfonyl group [11] [12].

Infrared Spectroscopic Features

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups within 2,4-dimethoxybenzenesulfonamide [13] . The sulfonamide functionality exhibits distinctive sulfur-oxygen stretching vibrations around 1370 and 1150 wavenumbers, which are diagnostic for sulfonyl groups [13] . The carbon-oxygen stretching vibrations of the methoxy groups appear around 1250 wavenumbers, confirming the presence of these electron-donating substituents .

The nitrogen-hydrogen stretching vibrations of the primary sulfonamide group typically appear in the region of 3300 to 3500 wavenumbers [13]. Aromatic carbon-carbon stretching vibrations are observed in the fingerprint region between 1400 and 1600 wavenumbers, providing confirmation of the benzene ring system [13]. The combination of these spectroscopic features provides unambiguous identification of the compound structure [13] .

Comprehensive Identification Data

PropertyValueReference Source
IUPAC Name2,4-dimethoxybenzenesulfonamide [2] [3]
Molecular FormulaC₈H₁₁NO₄S [1] [4] [2]
Molecular Weight (g/mol)217.24 [1] [4] [2]
CAS Registry Number51770-71-9 [1] [4] [2]
MDL NumberMFCD06147001 [4] [2]
PubChem CID6469795 [5]
InChI KeyMGHCDRVTMABICG-UHFFFAOYSA-N [2] [5]
SMILESCOC1=CC(OC)=C(C=C1)S(N)(=O)=O [2] [3]
European Community Number676-544-3 [5]
Melting Point Range (°C)163.5-172.5 [2] [6]
AppearanceWhite crystalline solid [10] [8] [6]
Heavy Atoms Count14 [3]
Rotatable Bond Count3 [3]
Hydrogen Bond Acceptors4 [3]
Hydrogen Bond Donors1 [3]
Polar Surface Area (Ų)79 [3]
LogP0.26 [3]

Structural Analysis and Bonding

The molecular architecture of 2,4-dimethoxybenzenesulfonamide exhibits characteristic bond lengths and angles typical of aromatic sulfonamide compounds [15] [9]. The sulfur-oxygen bonds in the sulfonyl group typically measure between 1.43 and 1.44 angstroms, consistent with double bond character due to sulfur d-orbital participation [15] [16]. The sulfur-nitrogen bond length ranges from 1.62 to 1.63 angstroms, reflecting the partial double bond character arising from nitrogen lone pair delocalization into sulfur d-orbitals [15] [16].

The benzene ring maintains standard aromatic bond lengths of approximately 1.40 angstroms for carbon-carbon bonds [17]. The carbon-oxygen bonds of the methoxy groups measure approximately 1.36 angstroms, typical of aromatic ether linkages [18]. The oxygen-sulfur-oxygen bond angle in the sulfonyl group measures approximately 119 degrees, while the nitrogen-sulfur-carbon bond angles range from 106 to 108 degrees [16]. These geometric parameters reflect the tetrahedral coordination around the sulfur atom with slight distortion due to multiple bond character [16].

Fundamental Identifiers

Identifier TypeValue
Chemical Name2,4-Dimethoxybenzenesulfonamide
CAS Registry Number51770-71-9
Molecular FormulaC₈H₁₁NO₄S
Molecular Weight217.24 g/mol
IUPAC Name2,4-dimethoxybenzenesulfonamide

The compound is unambiguously identified by its CAS Registry Number 51770-71-9, which serves as the primary reference for this specific chemical entity [1] [2] [3] [4].

Structural Identifiers

SMILES Notation: COC1=CC(OC)=C(C=C1)S(N)(=O)=O [2] [4]

InChI: InChI=1/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11) [1]

InChI Key: MGHCDRVTMABICG-UHFFFAOYSA-N [2] [4]

MDL Number: MFCD06147001 [2] [5] [3]

Database Identifiers

PubChem CID: 6469795 [2]

The compound is catalogued in major chemical databases including PubChem, ChemSpider, and various commercial chemical supplier databases [2] [5] [3].

Physical and Chemical Properties

Physical Characteristics

PropertyValue
Physical FormCrystalline powder / Crystals
Color/AppearanceWhite to pale cream
Melting Point166-170°C
Physical State (20°C)Solid

The compound typically appears as a white to pale cream crystalline powder with a well-defined melting point range of 166-170°C [2] [4] [6]. Multiple commercial suppliers confirm these physical characteristics with consistent specifications [2] [4].

Molecular Properties

PropertyValue
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count3
Topological Polar Surface Area87 Ų
Heavy Atom Count14
Complexity272

These computed molecular properties indicate the compound's moderate complexity and hydrogen bonding capability, which influences its solubility and interaction patterns [7].

Chemical Classification

2,4-Dimethoxybenzenesulfonamide belongs to the benzenesulfonamide family and is characterized by:

  • Functional Groups: Sulfonamide group (-SO₂NH₂) and two methoxy groups (-OCH₃)
  • Substitution Pattern: 2,4-dimethoxy substitution on the benzene ring
  • Chemical Class: Aromatic sulfonamide derivative

The presence of electron-donating methoxy groups at the 2 and 4 positions significantly influences the compound's electronic properties and reactivity patterns [1].

Related Compounds and Synonyms

Synonyms

  • Benzenesulfonamide, 2,4-dimethoxy-
  • 2,4-dimethoxybenzene-1-sulfonamide

Structural Relationships

The compound is part of a broader family of methoxybenzenesulfonamides with varying substitution patterns. Related compounds include:

  • 2,5-Dimethoxybenzenesulfonamide
  • 3,4-Dimethoxybenzenesulfonamide
  • Various monomethoxy derivatives

These structural variations provide insights into structure-activity relationships within the benzenesulfonamide class [8].

Research Applications and Significance

Synthetic Chemistry

2,4-Dimethoxybenzenesulfonamide serves as a versatile building block in organic synthesis, particularly in:

  • Pharmaceutical intermediate synthesis
  • Material science applications
  • Chemical modification studies

Structural Studies

The compound has been studied for its crystallographic properties and molecular conformations, contributing to understanding of sulfonamide structural characteristics [1].

Chemical Literature

The compound appears in various chemical databases and literature sources, serving as a reference standard for benzenesulfonamide derivatives and their chemical properties [2] [5] [3].

XLogP3

0.1

Wikipedia

2,4-dimethoxybenzenesulfonamide

Dates

Last modified: 08-15-2023

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